1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl-
Brand Name: Vulcanchem
CAS No.: 61983-12-8
VCID: VC15946467
InChI: InChI=1S/C14H14O3/c1-8(2)12(15)11-7-9-5-3-4-6-10(9)13(16)14(11)17/h3-8,16-17H,1-2H3
SMILES:
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol

1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl-

CAS No.: 61983-12-8

Cat. No.: VC15946467

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- - 61983-12-8

Specification

CAS No. 61983-12-8
Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
IUPAC Name 1-(3,4-dihydroxynaphthalen-2-yl)-2-methylpropan-1-one
Standard InChI InChI=1S/C14H14O3/c1-8(2)12(15)11-7-9-5-3-4-6-10(9)13(16)14(11)17/h3-8,16-17H,1-2H3
Standard InChI Key OCCKUXIVADQELI-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)C1=CC2=CC=CC=C2C(=C1O)O

Introduction

1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl-, also known as 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one, is an organic compound featuring a naphthalene ring substituted with hydroxyl and methyl groups, along with a propanone functional group. This compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and materials science.

Synthesis Methods

The synthesis of 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- can be achieved through several synthetic routes. A common method involves the Friedel-Crafts acylation of 3,4-dihydroxy-7-methylnaphthalene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Synthesis Steps:

  • Starting Materials: 3,4-Dihydroxy-7-methylnaphthalene and propanoyl chloride.

  • Catalyst: Aluminum chloride (AlCl3).

  • Reaction Conditions: Typically involves heating in a solvent like dichloromethane or chloroform.

Chemical Reactions and Reactivity

1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl- can undergo various chemical reactions due to its functional groups:

  • Oxidation: Hydroxyl groups can be oxidized to form quinones or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.

  • Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters when reacted with alkyl halides or acyl chlorides.

Potential Applications

This compound has potential applications in several fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: Due to its structural characteristics, it is studied for potential antioxidant properties and interactions with biological molecules.

Applications Table:

FieldApplication
ChemistryBuilding block for complex organic molecules
BiologyPotential antioxidant properties and biological interactions

Similar Compounds

Several compounds share structural similarities with 1-Propanone, 1-(3,4-dihydroxy-2-naphthalenyl)-2-methyl-, including:

  • 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one: Similar naphthalene structure with a butanone moiety.

  • 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)octan-1-one: Similar naphthalene structure with an octanone moiety.

  • 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)hexan-1-one: Similar naphthalene structure with a hexanone moiety.

Similar Compounds Table:

Compound NameStructural Features
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-oneSimilar naphthalene with butanone moiety
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)octan-1-oneSimilar naphthalene with octanone moiety
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)hexan-1-oneSimilar naphthalene with hexanone moiety

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